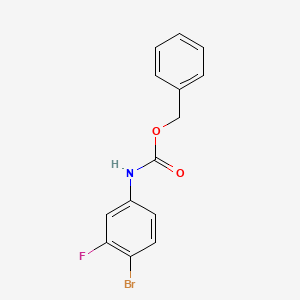

Benzyl (4-bromo-3-fluorophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-bromo-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTMRBYILBFUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736731 | |

| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510729-01-8 | |

| Record name | Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510729-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-3-fluorophenyl)carbamic acid phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510729018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl (4-bromo-3-fluorophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Benzyl (4-bromo-3-fluorophenyl)carbamate (CAS 510729-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-bromo-3-fluorophenyl)carbamate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the oxazolidinone antibiotic, Tedizolid.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in pharmaceutical manufacturing. The document also discusses potential analytical methodologies and the current understanding of its biological activity, collating available data for researchers and drug development professionals.

Chemical Properties and Identification

This compound is a substituted carbamate ester. The presence of bromine and fluorine atoms on the phenyl ring, combined with the benzyl carbamate moiety, makes it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 510729-01-8 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrFNO₂ | [2] |

| Molecular Weight | 324.15 g/mol | [2] |

| IUPAC Name | benzyl N-(4-bromo-3-fluorophenyl)carbamate | [2] |

| Synonyms | (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester, Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis

A general and scalable procedure for the synthesis of this compound is as follows[1]:

Materials:

-

4-bromo-3-fluoroaniline (1 eq.)

-

Acetone

-

Sodium bicarbonate (1.25 eq.)

-

Saturated sodium bicarbonate solution

-

Benzyl chloroformate (1.05 eq.)

-

Ethyl acetate

-

n-Hexane

-

Heptane

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq.) in acetone (660 ml), add sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.) and a saturated sodium bicarbonate solution (333 ml).[1]

-

Cool the reaction mixture to 15 °C.[1]

-

Slowly add benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq.), ensuring the reaction temperature does not exceed 22 °C.[1]

-

After the addition is complete, stir the reaction at room temperature for 90 minutes.[1]

-

Upon completion of the reaction, remove the acetone by distillation under reduced pressure.[1]

-

Extract the aqueous phase with ethyl acetate (3 x 150 ml).[1]

-

Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[1]

-

Filter the solution and concentrate the organic phase under reduced pressure.[1]

-

Add n-hexane to the residue and stir at room temperature for 30 minutes to induce precipitation. Collect the solid product by filtration.[1]

-

Concentrate the filtrate and treat the residual solid with heptane, stirring at 0 °C for 30 minutes. Filter to obtain a second batch of the product.[1]

-

Combine both batches of the solid product to obtain N-(4-bromo-3-fluorophenyl)formic acid phenylmethyl ester (this compound).[1]

Role in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of the antibiotic Tedizolid.[1][2][3] Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria.

In the synthesis of Tedizolid, this compound serves as the foundational scaffold onto which the oxazolidinone ring and the substituted pyridine moiety are subsequently added through a series of chemical transformations. Patents describing the synthesis of Tedizolid outline coupling reactions, such as the Stille or Suzuki coupling, to link the carbamate intermediate with other key fragments.[4]

Analytical Methodologies

Specific, validated analytical methods for this compound are not extensively published in peer-reviewed literature. However, based on its chemical structure, standard analytical techniques for organic compounds, particularly other carbamates, can be readily adapted.

Table 2: Potential Analytical Techniques

| Technique | Purpose | General Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and reaction monitoring. | A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point for carbamate analysis.[5][6] UV detection would be suitable due to the aromatic nature of the compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, especially of volatile impurities. | As carbamates can be thermally labile, derivatization may be necessary to improve volatility and prevent degradation in the injector port.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H, ¹³C, and ¹⁹F NMR would provide characteristic signals for the protons, carbons, and fluorine atom in the molecule, confirming its structure. |

| Infrared (IR) Spectroscopy | Functional group identification. | Expected characteristic peaks would include N-H stretching, C=O (carbonyl) stretching of the carbamate, and C-F and C-Br stretching. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to determine the molecular ion peak and fragmentation pattern for structural confirmation. |

Biological Activity and Toxicology

There is a notable lack of specific data on the biological activity, pharmacology, or toxicology of this compound itself. Its role is primarily that of a synthetic precursor, and as such, it has not been a focus of pharmacological studies.

Carbamates as a chemical class are known for their potential to inhibit acetylcholinesterase, a mechanism of toxicity exploited in many insecticides.[7][8] However, the toxicological profile of any given carbamate is highly dependent on its specific structure. Given that this compound is an intermediate in a pharmaceutical manufacturing process, occupational exposure should be minimized through appropriate personal protective equipment and engineering controls. The biological impact of this specific carbamate as a potential impurity in the final drug product would be assessed during the drug development and regulatory approval process.

Conclusion

This compound is a well-defined chemical entity with a critical and specific role in the synthesis of the antibiotic Tedizolid. While its own biological properties have not been a subject of extensive research, its synthesis is well-documented. For researchers and professionals in drug development, this compound is of significant interest as a key building block. Future research could focus on the development and validation of specific analytical methods for its quantification and the characterization of any potential impurities arising from its synthesis or subsequent reactions.

References

- 1. This compound | 510729-01-8 [chemicalbook.com]

- 2. (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester [lgcstandards.com]

- 3. (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester [cymitquimica.com]

- 4. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 8. Carbamate - Wikipedia [en.wikipedia.org]

Physicochemical Characteristics of Benzyl (4-bromo-3-fluorophenyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-bromo-3-fluorophenyl)carbamate is a key chemical intermediate, recognized for its crucial role in the synthesis of advanced pharmaceutical compounds. Most notably, it serves as a significant precursor in the manufacturing of Tedizolid, a next-generation oxazolidinone antibiotic used to treat serious bacterial infections.[1] A thorough understanding of the physicochemical properties of this carbamate is paramount for process optimization, scalability, and ensuring the purity and quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and a visualization of its role in the synthesis of Tedizolid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrFNO₂ | [2][3] |

| Molecular Weight | 324.15 g/mol | [3] |

| CAS Number | 510729-01-8 | [1][2] |

| Appearance | Pale red to off-white powder | [3] |

| Calculated logP | 2.9381 | [4] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 3 | [4] |

Experimental Protocols

Synthesis of this compound

A general and widely referenced method for the synthesis of this compound involves the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate.[1]

Materials:

-

4-bromo-3-fluoroaniline

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Saturated sodium bicarbonate solution

-

Benzyl chloroformate

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

n-Hexane

-

Heptane

-

Water

Procedure:

-

To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq.) in acetone, add sodium bicarbonate (1.25 eq.) and a saturated aqueous solution of sodium bicarbonate.

-

Cool the reaction mixture to approximately 15°C.

-

Slowly add benzyl chloroformate (1.05 eq.) to the mixture, ensuring the reaction temperature does not exceed 22°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 90 minutes.

-

Upon completion of the reaction, remove the acetone by distillation under reduced pressure.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

To the resulting residue, add n-hexane and stir at room temperature for about 30 minutes to induce precipitation of the product.

-

Collect the solid product by filtration.

-

The filtrate can be further concentrated, and the residue stirred with heptane at 0°C for 30 minutes to yield a second crop of the product, which can be collected by filtration.

-

Combine the batches of the solid product.

Role in Tedizolid Synthesis

This compound is a critical building block in the multi-step synthesis of the antibiotic Tedizolid. The following diagram illustrates a simplified workflow of its utilization.

Caption: Synthesis workflow of Tedizolid highlighting the role of this compound.

The synthesis of Tedizolid from this compound typically proceeds through a coupling reaction, such as a Stille or Suzuki coupling, with a suitable heterocyclic partner like 2-methyl-5-(5-bromopyridin-2-yl)tetrazole.[5][6] This is followed by further chemical modifications to introduce the oxazolidinone ring and the hydroxymethyl group, ultimately leading to the final Tedizolid molecule.[7]

Analytical Characterization

While specific experimental data for techniques such as NMR, IR, and mass spectrometry for this compound are not detailed in the readily available literature, standard analytical methods would be employed for its characterization. These would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate carbonyl and the C-F and C-Br bonds.

Conclusion

This compound is a fundamentally important intermediate in medicinal chemistry, particularly in the synthesis of the antibiotic Tedizolid. Its physicochemical properties dictate the conditions required for its synthesis, purification, and subsequent reactions. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. A comprehensive understanding of this compound's characteristics is essential for any researcher or professional involved in the development and manufacturing of Tedizolid and other related pharmaceutical agents. Further research to experimentally determine properties such as melting point, boiling point, and solubility would be beneficial for more precise process control and optimization.

References

- 1. This compound | 510729-01-8 [chemicalbook.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. indiamart.com [indiamart.com]

- 4. chemscene.com [chemscene.com]

- 5. CN110804038B - Preparation method of tedizolid phosphate and intermediate thereof - Google Patents [patents.google.com]

- 6. A New Synthetic Route Toward Tedizolid Phosphate [yyhx.ciac.jl.cn]

- 7. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Benzyl (4-bromo-3-fluorophenyl)carbamate: A Key Pharmaceutical Intermediate

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of Benzyl (4-bromo-3-fluorophenyl)carbamate, a crucial intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and synthesis of this compound.

Chemical Identity and Properties

This compound is a white to off-white solid. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 510729-01-8 |

| Molecular Formula | C₁₄H₁₁BrFNO₂ |

| Molecular Weight | 324.15 g/mol |

Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 5H | Phenyl-H |

| ~7.4-7.1 | m | 3H | Aryl-H |

| ~6.8 | s | 1H | NH -Carbamate |

| ~5.2 | s | 2H | Benzyl-CH ₂ |

Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~160 | C =O (Carbamate) |

| ~158 | C -F (Aryl) |

| ~138 | C -N (Aryl) |

| ~136 | Quaternary C (Phenyl) |

| ~130-128 | C H (Phenyl) |

| ~125 | C H (Aryl) |

| ~115 | C H (Aryl) |

| ~110 | C -Br (Aryl) |

| ~67 | Benzyl-C H₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3400 | N-H Stretch (Carbamate) |

| ~3000-3100 | Aromatic C-H Stretch |

| ~1700-1730 | C=O Stretch (Carbamate) |

| ~1500-1600 | Aromatic C=C Stretch |

| ~1200-1250 | C-O Stretch (Ester) |

| ~1000-1100 | C-F Stretch |

Mass Spectrometry (MS) Data

| m/z | Assignment |

| ~323/325 | [M]⁺ and [M+2]⁺ (presence of Bromine) |

| ~108 | [C₇H₈O]⁺ (tropylium ion fragment) |

| ~91 | [C₇H₇]⁺ (benzyl fragment) |

Experimental Protocols

Synthesis of this compound[1]

A general and robust procedure for the synthesis of this compound has been reported, utilizing 4-bromo-3-fluoroaniline as the starting material.[1]

Materials:

-

4-bromo-3-fluoroaniline

-

Benzyl chloroformate

-

Sodium bicarbonate

-

Acetone

-

Saturated sodium bicarbonate solution

-

n-Hexane

-

Heptane

Procedure:

-

A solution of 4-bromo-3-fluoroaniline (1.0 eq) in acetone is prepared in a reaction vessel.

-

Sodium bicarbonate (1.25 eq) and a saturated aqueous solution of sodium bicarbonate are added to the stirred solution.

-

The reaction mixture is cooled to approximately 15 °C.

-

Benzyl chloroformate (1.05 eq) is added dropwise, ensuring the reaction temperature does not surpass 22 °C.

-

Following the addition, the mixture is stirred at room temperature for 90 minutes.

-

Upon completion of the reaction, acetone is removed under reduced pressure.

-

The resulting mixture is filtered, and the organic phase is concentrated.

-

n-Hexane is added to the concentrate, and the mixture is stirred at room temperature for 30 minutes to induce precipitation. The solid product is collected by filtration.

-

The filtrate is concentrated, and the residue is triturated with heptane at 0 °C for 30 minutes. A second crop of the product is obtained by filtration.

-

The two batches of solid product are combined to yield this compound.

Spectroscopic Characterization

For the acquisition of spectroscopic data, the following general protocols are recommended:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

References

Solubility Profile of Benzyl (4-bromo-3-fluorophenyl)carbamate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications in research and drug development, including reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility profile of Benzyl (4-bromo-3-fluorophenyl)carbamate, a key intermediate in the synthesis of pharmacologically active molecules. Due to the limited availability of public quantitative solubility data for this specific carbamate, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The methodologies outlined herein are based on established scientific principles and are designed to yield reliable and reproducible results.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, understanding its solubility in various organic solvents is paramount for several stages of the drug development process:

-

Synthesis and Purification: Selecting an appropriate solvent system is crucial for achieving optimal reaction yields and for effective purification through crystallization.

-

Formulation: The development of liquid formulations, such as those for injections or oral solutions, is directly dependent on the compound's solubility.

-

Analytical Method Development: Solubility data is essential for choosing the right mobile phase in chromatographic techniques like HPLC.

-

Predicting Bioavailability: While this guide focuses on organic solvents, solubility is a key determinant of a drug's absorption and bioavailability.

This guide presents a standardized experimental protocol for the quantitative determination of the solubility of this compound.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | 32.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethanol | 24.5 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetone | 20.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dichloromethane | 9.08 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Toluene | 2.38 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Hexane | 1.88 | Data to be determined | Data to be determined | HPLC/UV-Vis |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4] The following protocol is a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is necessary to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Theoretical Prediction of Solubility: Hansen Solubility Parameters

In the absence of experimental data, theoretical models can provide an estimation of solubility. One such approach is the use of Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" and divides the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular forces.

-

δH (Hydrogen bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute and a solvent can be used to predict solubility. While a detailed analysis is beyond the scope of this guide, researchers can utilize group contribution methods to estimate the HSP of this compound and compare them to the known HSP of various solvents.[5][6][7]

Conclusion

This technical guide provides a comprehensive framework for determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol for the shake-flask method, researchers can generate accurate and reliable quantitative data. This information is invaluable for optimizing synthetic and purification processes, as well as for the development of suitable formulations for this important chemical intermediate. The provided data table template will serve as a useful tool for organizing and presenting the experimentally determined solubility values.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. orbit.dtu.dk [orbit.dtu.dk]

A Technical Guide to the Thermal Stability and Decomposition of Aryl Carbamates: A Case Study Perspective on Benzyl (4-bromo-3-fluorophenyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (4-bromo-3-fluorophenyl)carbamate is a key intermediate in the synthesis of various pharmaceuticals. Carbamates, as a class of compounds, are recognized for their good chemical and proteolytic stability, making them a common functional group in drug design.[1][2] However, their susceptibility to degradation under thermal stress is a critical consideration during drug development, manufacturing, and storage. Understanding the thermal stability and decomposition pathways is essential for ensuring product quality, safety, and efficacy.

This technical guide summarizes the general principles of thermal decomposition of aryl carbamates, outlines typical experimental protocols for their characterization, and presents potential decomposition pathways. While specific quantitative data for this compound is absent from current literature, the information herein serves as a foundational resource for researchers working with this and similar molecules.

General Thermal Decomposition of Aryl Carbamates

The thermal decomposition of aryl carbamates can proceed through several pathways, largely dependent on the structure of the carbamate, the presence of substituents, and the experimental conditions such as temperature and solvent.

A common decomposition mechanism for N-arylcarbamates, particularly those with a tertiary alcohol moiety, involves a first-order reaction that yields carbon dioxide, an olefin, and the corresponding amine.[3][4] The rate of this decomposition is influenced by the electronic nature of the substituents on the aromatic ring.[3] For carbamates derived from primary or secondary alcohols, decomposition can lead to the formation of an isocyanate and an alcohol.[3][5]

Table 1: General Decomposition Products of Aryl Carbamates

| Carbamate Type | Typical Decomposition Products | Reference |

| t-Alkyl N-Arylcarbamates | Carbon Dioxide, Olefin, Amine | [3][4] |

| N-Arylcarbamates | Isocyanate, Alcohol | [3][5] |

| Ethyl N-Methyl-N-phenylcarbamate | N-Methylaniline, Carbon Dioxide, Ethylene | [5] |

The stability of carbamates is also a significant factor in drug development, where forced degradation studies are employed to understand their degradation pathways.[6] Hydrolysis of the carbamate linkage, especially under acidic or basic conditions, is a primary degradation route.[6]

Experimental Protocols for Thermal Analysis

A comprehensive evaluation of thermal stability typically involves a combination of thermo-analytical and chromatographic techniques.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound starts to decompose and to quantify mass loss as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition and the percentage of mass loss in different temperature ranges are determined from the TGA curve.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and to detect any thermal events such as decomposition or phase transitions.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The melting point is identified by the peak of the endothermic event, and decomposition may be indicated by a broad endotherm or an exotherm.

-

3.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify the parent compound and its degradation products.

-

Methodology:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

The solution is subjected to thermal stress (e.g., heated at a specific temperature for a defined period).

-

The stressed sample is then injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis).

-

A gradient or isocratic mobile phase is used to separate the components.

-

The retention times and peak areas are used to identify and quantify the parent compound and its degradation products.

-

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystalline Structure of Benzyl (4-bromo-3-fluorophenyl)carbamate

Introduction

Benzyl (4-bromo-3-fluorophenyl)carbamate is a key intermediate in the synthesis of pharmaceuticals, most notably the oxazolidinone antibiotic Tedizolid.[1] Understanding its three-dimensional structure is crucial for optimizing synthesis, ensuring purity, and comprehending its solid-state properties, which can influence formulation and bioavailability. This technical guide provides a comprehensive overview of the methodologies required to determine the crystalline structure of this compound. While specific crystallographic data for this compound is not currently available in the public domain, this document outlines the detailed experimental protocols for its synthesis and a representative workflow for its crystallographic analysis based on established methods for analogous compounds.

Crystalline Structure Data

A comprehensive search of crystallographic databases reveals that the specific single-crystal X-ray diffraction data for this compound has not been publicly deposited. However, a typical crystallographic analysis would yield the parameters outlined in Table 1. This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

| Crystallographic Parameter | Description | Value for this compound |

| Chemical Formula | The elemental composition of the compound. | C₁₄H₁₁BrFNO₂ |

| Formula Weight | The mass of one mole of the compound. | 324.15 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Not Available |

| Space Group | The specific symmetry group of the crystal. | Not Available |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Not Available |

| Volume (V) | The volume of the unit cell. | Not Available |

| Z | The number of molecules per unit cell. | Not Available |

| Density (calculated) | The theoretical density of the crystal. | Not Available |

| Absorption Coefficient (μ) | A measure of how much the X-rays are absorbed by the crystal. | Not Available |

| F(000) | The total number of electrons in the unit cell. | Not Available |

| Crystal Size | The approximate dimensions of the crystal used for data collection. | Not Available |

| Radiation | The type of X-ray radiation used for the experiment. | Not Available |

| Temperature (T) | The temperature at which the data was collected. | Not Available |

| Theta (θ) range | The range of diffraction angles measured. | Not Available |

| Reflections collected | The total number of diffraction spots measured. | Not Available |

| Independent reflections | The number of unique diffraction spots. | Not Available |

| R_int | The internal agreement factor for symmetry-equivalent reflections. | Not Available |

| Goodness-of-fit on F² | An indicator of the quality of the structural refinement. | Not Available |

| Final R indices [I>2σ(I)] | The final agreement factors between the observed and calculated structure factors. | Not Available |

Table 1: Typical Crystallographic Data for a Small Molecule. The values for this compound are not publicly available and would be determined through single-crystal X-ray diffraction analysis.

Experimental Protocols

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound.[1]

Materials:

-

4-bromo-3-fluoroaniline

-

Acetone

-

Sodium bicarbonate

-

Saturated sodium bicarbonate solution

-

Benzyl chloroformate

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

n-Hexane

-

Heptane

Procedure:

-

To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq.) in acetone, add sodium bicarbonate (1.25 eq.) and a saturated aqueous solution of sodium bicarbonate.

-

Cool the reaction mixture to approximately 15 °C.

-

Slowly add benzyl chloroformate (1.05 eq.) while maintaining the reaction temperature below 22 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 90 minutes.

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

Once the reaction is complete, remove the acetone by distillation under reduced pressure.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the organic phase under reduced pressure.

-

Add n-hexane to the residue and stir at room temperature for 30 minutes to induce precipitation.

-

Collect the solid product by filtration.

-

The filtrate can be concentrated and the resulting solid triturated with heptane at 0 °C to recover a second batch of the product.

-

Combine the batches of solid product and dry to afford this compound.

Representative Protocol for Crystallization and Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following is a representative protocol for obtaining single crystals and performing X-ray diffraction analysis, adapted from methodologies used for structurally similar compounds.

1. Crystallization:

-

Method: Slow evaporation is a common technique for growing high-quality single crystals.

-

Procedure:

-

Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or in a refrigerator at 4-6 °C).

-

Monitor the container for the formation of single crystals over several days to weeks.

-

2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is required.

-

Procedure:

-

Select a suitable single crystal of appropriate size and quality under a microscope.

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas to minimize thermal vibrations.

-

Perform an initial scan to determine the unit cell parameters and the crystal lattice symmetry.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles (scans).

-

Process the raw diffraction data, including integration of reflection intensities and corrections for absorption.

-

3. Structure Solution and Refinement:

-

Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for this process.

-

Procedure:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using full-matrix least-squares on F².

-

Locate and refine the positions of all non-hydrogen atoms anisotropically.

-

Position hydrogen atoms based on geometric calculations and refine them using a riding model.

-

The final refined structure is validated using metrics such as R-factors and goodness-of-fit.

-

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystalline structure.

Caption: Workflow for the determination of a crystalline structure.

This guide provides the necessary theoretical and practical framework for researchers and professionals in drug development to approach the synthesis and structural elucidation of this compound. While the definitive crystal structure remains to be determined and published, the methodologies outlined here represent the standard and rigorous approach to obtaining this critical data.

References

A Technical Guide to the Reactivity of the Carboxybenzyl (Cbz) Group on Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its primary function is to temporarily mask the nucleophilicity and basicity of amine functional groups, thereby preventing unwanted side reactions.[2] This guide provides an in-depth analysis of the reactivity, stability, and cleavage of the Cbz group when attached to an aromatic amine (aniline) moiety. Understanding these characteristics is critical for designing robust synthetic routes and ensuring the integrity of target molecules in drug development.

Core Concepts: Stability and Electronic Effects

The Cbz group converts a highly nucleophilic amine into a significantly less reactive carbamate.[2] When attached to an aromatic amine, the lone pair of the nitrogen atom is delocalized into both the benzene ring and the carbonyl group of the carbamate linkage. This dual delocalization imparts considerable stability to the N-Cbz bond, making it resistant to a wide range of reaction conditions, including basic and mildly acidic media.[1][2]

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups. It is stable under the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups, a feature essential for complex, multi-step syntheses.[1][2]

Cleavage of the Cbz Group from Aromatic Amines

The removal of the Cbz group, or deprotection, is most commonly achieved through hydrogenolysis or under strong acidic conditions. However, several alternative methods have been developed to accommodate sensitive substrates.

Catalytic Hydrogenolysis

This is the most prevalent and often cleanest method for Cbz deprotection. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][3] The process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free aromatic amine, carbon dioxide, and toluene.[1]

Transfer hydrogenation, using hydrogen donors like ammonium formate or sodium borohydride in place of H₂ gas, offers a safer and often more convenient alternative.[1][4]

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Acid-Mediated Cleavage

While stable to mild acids, the Cbz group can be cleaved under harsh acidic conditions, such as with HBr in acetic acid or strong mineral acids like HCl.[1][5] This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing groups). The mechanism involves protonation of the carbamate followed by cleavage.[1] These protocols are often metal-free, scalable, and cost-effective, making them attractive for industrial applications.[5]

Alternative Deprotection Methods

For substrates incompatible with both hydrogenolysis and strong acids, other methods have been developed:

-

Lewis Acid Catalysis: A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) effectively deprotects N-Cbz groups at room temperature, tolerating sensitive functionalities like nitro groups, nitriles, and halogens.[6][7]

-

Nickel Catalysis: A catalytic system of Ni(0) has been shown to selectively cleave the Cbz group from a nitrogen atom within a heteroaromatic ring, leaving Cbz groups on basic, non-heteroaromatic amines unaffected.[8][9]

-

Radical Deprotection: Tributyltin hydride (n-Bu₃SnH) can promote the selective deprotection of N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings under radical conditions, while N-Cbz groups on basic amines remain intact.[10]

Data Presentation: Comparison of Deprotection Methods

The choice of deprotection method is highly dependent on the substrate and the presence of other functional groups. The following tables summarize quantitative data for the cleavage of Cbz from aromatic amines under various conditions.

Table 1: Catalytic Hydrogenolysis of N-Cbz-Aniline Derivatives

| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | N-Cbz-Aniline | 10% Pd/C | H₂ (1 atm) | MeOH | 4 h | >95 | [2] |

| 2 | N-Cbz-Aniline | 10% Pd/C (10 wt%) | NaBH₄ (1.5 eq) | MeOH | 5 min | 98 | [4] |

| 3 | N-Cbz-(pyrimidyl)amine | Pd/C + Nb₂O₅/C | H₂ | MeOH | 1 h | 97 | [11][12] |

| 4 | N-Cbz-Aniline | Nickel Boride | NaBH₄ | MeOH | 15 min | 88 |[13] |

Table 2: Acid-Mediated and Lewis Acid-Catalyzed Cbz Deprotection

| Entry | Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | General N-Cbz Amine | 33% HBr/AcOH | Room Temp, 20 min | Not specified | [2] |

| 2 | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl | 65-75°C, 4 h | Not specified | [5] |

| 3 | N-Cbz-Aniline | AlCl₃ (3 eq), HFIP | Room Temp, 2 h | 95 | [6] |

| 4 | N-Cbz-4-Nitroaniline | AlCl₃ (3 eq), HFIP | Room Temp, 2 h | 92 |[6] |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis.

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is a standard procedure for removing a Cbz group from an aromatic amine using palladium on carbon and hydrogen gas.[3]

-

Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz-protected aromatic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst, typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This cycle should be repeated three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, e.g., using a balloon) at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be kept wet during handling.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected aromatic amine. The byproducts, toluene and CO₂, are volatile and are typically removed during this step.[3]

Protocol 2: Cbz Deprotection using AlCl₃ and HFIP

This method provides a mild, metal-free alternative for Cbz cleavage.[6]

-

Setup: To a solution of the N-Cbz-protected amine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (approx. 0.25 M solution), add aluminum chloride (AlCl₃) (3.0 equivalents) at room temperature. The mixture will likely be a suspension.

-

Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours.

-

Monitoring: Monitor the reaction for completion by TLC or UPLC-MS analysis.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude residue can then be purified by column chromatography to yield the pure amine.[6]

Logical Workflow and Reactivity Considerations

The selection of a deprotection strategy requires careful consideration of the overall molecular structure.

Caption: Decision workflow for selecting a Cbz deprotection method.

Reactivity of the Cbz-Protected Aromatic Ring

The N-Cbz group influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. The nitrogen's lone pair is delocalized away from the ring by the electron-withdrawing carbonyl group. Consequently, the Cbz-protected amino group is significantly less activating and is an ortho, para-director, but with substantially reduced efficacy compared to a free amino group. This deactivation can be synthetically useful, allowing for more controlled substitutions on the aromatic ring without the side reactions often encountered with highly activated anilines.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tdcommons.org [tdcommons.org]

- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective cleavage of Cbz-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploratory Synthesis of Novel Compounds from Benzyl (4-bromo-3-fluorophenyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-bromo-3-fluorophenyl)carbamate is a versatile synthetic intermediate, most notably utilized in the synthesis of the oxazolidinone antibiotic, Tedizolid. The presence of a strategically positioned bromine atom and a fluorine atom on the phenyl ring, coupled with a carbamate protecting group, offers a rich scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of exploratory synthetic routes to generate novel compounds from this starting material. Detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions, are presented. Furthermore, quantitative data on the biological activity of representative synthesized compounds are summarized, and relevant biological pathways are illustrated to provide context for future drug discovery efforts.

Introduction

The quest for novel therapeutic agents necessitates the exploration of diverse chemical space. This compound serves as an excellent starting point for generating libraries of novel compounds due to its inherent structural features amenable to diversification. The bromo-substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkynyl, alkenyl, and amino moieties, respectively. The fluoro-substituent can influence the compound's electronic properties and metabolic stability, often enhancing its pharmacological profile. The benzyl carbamate group provides protection for the aniline nitrogen, which can be deprotected under specific conditions to allow for further functionalization.

This guide will explore the potential of this compound as a foundational building block in medicinal chemistry, with a focus on the synthesis of novel antibacterial agents and kinase inhibitors.

Synthesis of the Core Scaffold: this compound

The starting material can be efficiently synthesized from commercially available 4-bromo-3-fluoroaniline.

Experimental Protocol: Synthesis of this compound

To a stirred solution of 4-bromo-3-fluoroaniline (1.0 eq) in a suitable solvent such as acetone or dichloromethane, is added a base, typically sodium bicarbonate (1.25 eq) or triethylamine (1.5 eq). The mixture is cooled to 0-5 °C, and benzyl chloroformate (1.05 eq) is added dropwise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound as a white to off-white solid.

Exploratory Synthetic Routes

The bromine atom on the phenyl ring is the primary site for diversification. The following sections detail potential palladium-catalyzed cross-coupling reactions for the synthesis of novel derivatives.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Analogs

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various boronic acids or esters. This reaction is particularly useful for synthesizing analogs of Tedizolid and other biaryl compounds with potential biological activity.

Caption: Suzuki-Miyaura coupling workflow.

To a degassed mixture of this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1), is added a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the introduction of a variety of terminal alkynes, leading to the formation of novel alkynyl-substituted compounds. These products can serve as precursors for further transformations or as final compounds with potential applications as kinase inhibitors or other biologically active molecules.

Caption: Sonogashira coupling workflow.

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is added a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), a copper(I) co-catalyst such as copper(I) iodide (0.05 eq), and a base, typically triethylamine (2.0 eq). The reaction is stirred under an inert atmosphere at room temperature or slightly elevated temperatures (40-60 °C) until completion. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the residue is purified by column chromatography.

Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction allows for the coupling of the aryl bromide with various alkenes, providing access to a range of styrenyl and other alkenyl derivatives. These compounds can be valuable intermediates or possess intrinsic biological activities.

Caption: Heck reaction workflow.

A mixture of this compound (1.0 eq), the alkene (1.5 eq), a palladium source such as palladium(II) acetate (0.05 eq), a phosphine ligand like triphenylphosphine (0.1 eq), and a base, for example, triethylamine (2.0 eq), in a polar aprotic solvent like DMF is heated to 80-120 °C in a sealed tube under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification of the crude product is achieved by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of secondary and tertiary arylamines. This reaction is a powerful tool for introducing various amine-containing moieties, which are prevalent in many biologically active compounds.

Caption: Buchwald-Hartwig amination workflow.

In a glovebox, a reaction vessel is charged with this compound (1.0 eq), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base like sodium tert-butoxide (1.4 eq). The vessel is sealed, removed from the glovebox, and the amine (1.2 eq) and an anhydrous solvent such as toluene are added via syringe. The reaction mixture is then heated to 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is dried, concentrated, and the product is purified by column chromatography.

Quantitative Data of Representative Novel Compounds

The following table summarizes the biological activity of Tedizolid and some of its conceptual analogs that could be synthesized from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL against various bacterial strains.

| Compound | R Group (at 4-position) | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VSE) | E. faecalis (VRE) | Reference |

| Tedizolid | 2-Methyl-5-(pyridin-2-yl)tetrazole | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | 0.5 | [1][2] |

| Analog 1 | Phenyl | Data not available | Data not available | Data not available | Data not available | Conceptual |

| Analog 2 | 4-Pyridyl | Data not available | Data not available | Data not available | Data not available | Conceptual |

| Analog 3 | 3-Thienyl | Data not available | Data not available | Data not available | Data not available | Conceptual |

| Analog 4 | 1-Methyl-1H-pyrazol-4-yl | Data not available | Data not available | Data not available | Data not available | Conceptual |

Note: The data for Analog 1-4 is conceptual and serves to illustrate the types of compounds that can be synthesized. Actual MIC values would need to be determined experimentally.

Biological Signaling Pathway

Oxazolidinone antibiotics, such as Tedizolid and its analogs, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with messenger RNA (mRNA) and transfer RNA (tRNA), thereby halting the translation process.

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion

This compound is a highly valuable and versatile starting material for the exploratory synthesis of novel compounds. The strategic placement of its functional groups allows for a wide range of chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This guide has provided a foundational framework, including detailed experimental protocols and conceptual data, to aid researchers in the design and synthesis of new chemical entities with potential therapeutic applications. The exploration of derivatives beyond the established Tedizolid scaffold holds significant promise for the discovery of next-generation antibiotics and other bioactive molecules.

References

Methodological & Application

Application Note: A Robust and High-Yield Synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate

Abstract

This application note details a reliable and efficient protocol for the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate, a key intermediate in the preparation of various pharmaceutical compounds.[1] The described method involves the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate in a biphasic solvent system, utilizing sodium bicarbonate as a base. This process consistently affords the desired product in quantitative yield under mild reaction conditions. The straightforward procedure and simple purification make it highly suitable for both academic research and industrial drug development applications.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as an intermediate in the synthesis of the antibiotic Tedizolid.[1] Carbamates, in general, are versatile functional groups in organic synthesis and drug design. The synthesis of carbamates from amines is a fundamental transformation, often achieved by reaction with a chloroformate derivative. This protocol provides a detailed, step-by-step guide for the preparation of this compound from commercially available starting materials.

Reaction Scheme

Figure 1. Synthesis of this compound from 4-bromo-3-fluoroaniline and benzyl chloroformate.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Part Number |

| 4-bromo-3-fluoroaniline | ≥98% | Sigma-Aldrich | 659530 |

| Benzyl chloroformate | ≥97% | Sigma-Aldrich | C22406 |

| Sodium bicarbonate | ≥99.5% | Fisher Scientific | S233-500 |

| Acetone | ACS Grade | VWR | BDH1101 |

| n-Hexane | ACS Grade | VWR | BDH1139 |

| Heptane | ACS Grade | VWR | 9191-4 |

| Saturated NaHCO₃ solution | - | Prepared in-house | - |

Procedure

-

Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer, add 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1.0 eq.).

-

Solvent and Base Addition: Add acetone (660 mL), sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.), and a saturated aqueous solution of sodium bicarbonate (333 mL).

-

Cooling: Cool the resulting mixture to 15 °C using an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate (39 mL, 0.276 mol, 1.05 eq.) to the stirred mixture. It is crucial to maintain the reaction temperature below 22 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 90 minutes.

-

Work-up and Isolation:

-

Remove the acetone by distillation under reduced pressure.

-

Filter the remaining aqueous mixture to collect the solid product.

-

Concentrate the organic phase from the filtrate under reduced pressure.

-

To the resulting residue, add n-hexane and stir at room temperature for 30 minutes to precipitate the first batch of the product. Collect the solid by filtration.

-

Concentrate the filtrate again and add heptane to the residue. Stir at 0 °C for 30 minutes to obtain a second batch of the solid product.

-

-

Drying: Combine the two batches of the solid product and dry under vacuum to afford this compound.

Quantitative Data Summary

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 4-bromo-3-fluoroaniline | 190.01 | 50.0 | 0.263 | 1.0 |

| Benzyl chloroformate | 170.59 | 47.1 | 0.276 | 1.05 |

| Sodium bicarbonate | 84.01 | 27.63 | 0.329 | 1.25 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |

| This compound | 324.14 | 85.3 | Quantitative |

Visualized Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Conclusion

The protocol presented herein provides a highly effective method for the synthesis of this compound, yielding a quantitative amount of the desired product. The procedure is straightforward, utilizes readily available reagents, and involves a simple work-up, making it an attractive method for researchers and professionals in the field of drug development.

References

Application Notes and Protocols: Protection of 4-Bromo-3-fluoroaniline with Benzyl Chloroformate

Introduction

This document provides a detailed experimental procedure for the N-protection of 4-bromo-3-fluoroaniline with benzyl chloroformate (Cbz-Cl) to synthesize benzyl (4-bromo-3-fluorophenyl)carbamate. This reaction is a crucial step in the synthesis of various pharmaceutical compounds, including the antibiotic Tedizolid.[1] The protocol employs a Schotten-Baumann reaction condition, utilizing a biphasic system with an inorganic base to facilitate the formation of the carbamate.[2] This method is efficient and results in a high yield of the desired product.

Reaction Scheme

The chemical transformation described in this protocol is as follows:

-

Reactants: 4-bromo-3-fluoroaniline, Benzyl chloroformate

-

Product: this compound

-

Byproducts: Sodium chloride, Water, Carbon dioxide

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental procedure.

| Parameter | Value | Reference |

| Starting Material | 4-bromo-3-fluoroaniline | [1] |

| Reagent | Benzyl chloroformate (1.05 eq.) | [1] |

| Base | Sodium bicarbonate (1.25 eq.) | [1] |

| Solvent System | Acetone / Saturated Sodium Bicarbonate Solution | [1] |

| Reaction Temperature | 15-22 °C | [1] |

| Reaction Time | 90 minutes | [1] |

| Product Yield | Quantitative (approx. 100%) | [1] |

| Product Name | This compound | [1] |

| CAS Number | 510729-01-8 | [1] |

Experimental Protocol

Materials:

-

4-bromo-3-fluoroaniline (50.0 g, 0.263 mol)

-

Acetone (660 ml)

-

Sodium bicarbonate (27.63 g, 0.329 mol)

-

Saturated sodium bicarbonate solution (333 ml)

-

Benzyl chloroformate (39 ml, 0.276 mol)

-

n-Hexane

-

Heptane

-

Round-bottom flask

-

Stirring apparatus

-

Cooling bath

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq.), acetone (660 ml), sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.), and a saturated sodium bicarbonate solution (333 ml).[1]

-

Cooling: Stir the mixture and cool it to 15 °C using a cooling bath.[1]

-

Reagent Addition: Slowly add benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq.) to the reaction mixture. It is crucial to control the rate of addition to maintain the reaction temperature below 22 °C.[1]

-

Reaction: After the complete addition of benzyl chloroformate, allow the reaction to stir at room temperature for 90 minutes.[1]

-

Solvent Removal: Upon completion of the reaction, remove the acetone by distillation under reduced pressure.[1]

-

Product Isolation (First Batch): After concentrating the mixture, add n-hexane and stir at room temperature for 30 minutes. Collect the solid product that forms by filtration.[1]

-

Product Isolation (Second Batch): Concentrate the filtrate from the previous step. Add heptane to the residual solid and stir the mixture at 0 °C for 30 minutes. Filter the suspension to obtain a second batch of the solid product.[1]

-

Final Product: Combine the two batches of the solid product to obtain the target compound, N-(4-bromo-3-fluorophenyl)formic acid phenylmethyl ester, in a quantitative yield (85.3 g).[1]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

This protocol provides a reliable and high-yielding method for the protection of 4-bromo-3-fluoroaniline, a key intermediate in medicinal chemistry. Adherence to the specified conditions is recommended to ensure the successful outcome of the reaction.

References

Step-by-step synthesis of Tedizolid using Benzyl (4-bromo-3-fluorophenyl)carbamate

Application Notes

This document provides a comprehensive, step-by-step protocol for the synthesis of Tedizolid, a second-generation oxazolidinone antibiotic. The synthesis commences with Benzyl (4-bromo-3-fluorophenyl)carbamate and proceeds through a key Suzuki coupling reaction followed by the formation of the characteristic oxazolidinone ring. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are a compilation of information from various patented and peer-reviewed sources, designed to provide a clear and detailed pathway to the target molecule.

Tedizolid is a critical antibiotic for treating acute bacterial skin and skin structure infections (ABSSSI), particularly those caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The synthetic route described is robust and has been adapted for process development.

Experimental Protocols

The synthesis of Tedizolid from this compound can be accomplished in two primary steps:

-

Step 1: Suzuki Coupling to form Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate.

-

Step 2: Cyclization to yield (R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Tedizolid).

Step 1: Synthesis of Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (Intermediate 2)

This step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound (1 ) and 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound (1 ) | 324.15 | 10 | 3.24 g |

| 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 287.14 | 12 | 3.45 g |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.5 | 578 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30 | 4.15 g |

| 1,4-Dioxane | - | - | 100 mL |

| Water | - | - | 25 mL |

Protocol:

-

To a dry 250 mL round-bottom flask, add this compound (1 ) (3.24 g, 10 mmol), 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (3.45 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).

-

Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.

-

Purge the reaction mixture with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

-

Add Tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the mixture.

-

Heat the reaction mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (2 ) as a solid.

Expected Yield: 75-85% Purity (by HPLC): >98%

Step 2: Synthesis of (R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Tedizolid, 3)

This step involves the deprotection of the carbamate followed by cyclization with an appropriate chiral electrophile, such as (R)-glycidyl butyrate, in the presence of a strong base.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (2 ) | 444.44 | 5 | 2.22 g |

| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 5.5 | 2.2 mL |

| (R)-Glycidyl butyrate | 144.17 | 6 | 0.87 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | 50 mL |

Protocol:

-